[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol”, also known as CPMM, is a chemical compound with the molecular formula C9H17NO . It has a molecular weight of 155.24 .
Molecular Structure Analysis
The InChI code for [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol is1S/C9H17NO/c11-7-9-2-1-5-10 (9)6-8-3-4-8/h8-9,11H,1-7H2
. This code represents the molecular structure of the compound.
Scientific Research Applications
Catalytic Synthesis Methods
A study by Coşkun and Erden (2011) explored the catalytic synthesis of fulvenes using a pyrrolidine-catalyzed condensation method, which may have relevance to the synthesis processes involving [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol (Coşkun & Erden, 2011).
Enzymatic Reactions and Inhibitors
Research by Frank et al. (1989) focused on the inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors, providing insights into the interaction of similar compounds with enzymes (Frank et al., 1989).
Reaction Behavior with Acids
Honda et al. (2009) studied the reaction behavior of cyclopropylmethyl cations, derived from cyclopropylmethanols, with acids. Their findings could be relevant to understanding the reactivity of [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol in similar conditions (Honda et al., 2009).
Influence on Lipid Dynamics
A study by Nguyen et al. (2019) revealed that methanol affects lipid dynamics, such as in cell membranes. This could provide context for the solvent effects of methanol-based compounds in biological systems (Nguyen et al., 2019).
Synthesis of Pyrrolidines
Research by Rao and Chan (2008) described a method for synthesizing pyrrolidines, using cyclopropyl methanols as starting materials. This method might be applicable to the synthesis of pyrrolidine derivatives from [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol (Rao & Chan, 2008).
Reduction of Nitro Aromatic Compounds
Giomi et al. (2011) reported the use of (2-pyridyl)phenyl methanol as a reagent for reducing nitro aromatic compounds. This provides insights into the potential use of similar methanol-based compounds in reduction reactions (Giomi et al., 2011).
Safety And Hazards
properties
IUPAC Name |
[1-(cyclopropylmethyl)pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-7-9-2-1-5-10(9)6-8-3-4-8/h8-9,11H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPQQGSILHUAQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2CC2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400853 |
Source
|
Record name | [1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol | |
CAS RN |
827034-60-6 |
Source
|
Record name | [1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.